Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone

Description

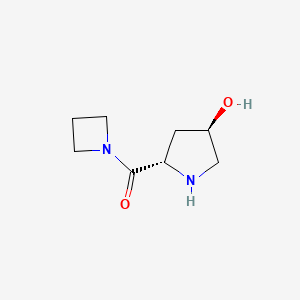

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone is a bicyclic ketone featuring an azetidine (four-membered saturated nitrogen ring) and a hydroxylated pyrrolidine moiety with defined stereochemistry (2S,4R).

Properties

CAS No. |

352278-25-2 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

azetidin-1-yl-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C8H14N2O2/c11-6-4-7(9-5-6)8(12)10-2-1-3-10/h6-7,9,11H,1-5H2/t6-,7+/m1/s1 |

InChI Key |

TXSZNCOJHGYZMO-RQJHMYQMSA-N |

Isomeric SMILES |

C1CN(C1)C(=O)[C@@H]2C[C@H](CN2)O |

Canonical SMILES |

C1CN(C1)C(=O)C2CC(CN2)O |

Origin of Product |

United States |

Preparation Methods

Gabriel Synthesis with Modified Substrates

Azetidine derivatives are prepared by treating γ-chloroamines with strong bases like potassium hydroxide. For example, 3-chloropropylamine undergoes cyclization under alkaline conditions to yield azetidine, which is subsequently functionalized with a ketone group for later coupling.

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of allyl amines and α,β-unsaturated carbonyl compounds generates azetidine rings through stereocontrolled [2+2] cycloaddition. This method avoids harsh conditions, preserving sensitive functional groups.

Synthesis of (2S,4R)-4-Hydroxypyrrolidine

The stereochemically complex pyrrolidine moiety is synthesized via asymmetric catalysis and protective group strategies:

Asymmetric Hydrogenation of Enamides

Ru-BINAP complexes catalyze the hydrogenation of 4-ketopyrrolidine precursors to achieve the (2S,4R) configuration. In a representative procedure:

-

Substrate : Ethyl 4-benzyloxycarbonylamino-3-oxobutanoate

-

Catalyst : [RuCl(benzene)((R)-BINAP)]Cl (0.2 mol%)

-

Conditions : 50°C, 30 atm H₂, 17 hours

-

Outcome : 98.2% conversion, 93.8% e.e.

Post-hydrogenation, palladium-catalyzed hydrogenolysis removes protecting groups, followed by cyclization under acidic conditions to yield (S)-4-hydroxy-2-pyrrolidone.

Hydroxyl Group Protection

The hydroxyl group is protected using tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions during subsequent steps:

Typical Conditions :

Coupling of Azetidine and Pyrrolidine Moieties

The final step involves forming the methanone bridge between the azetidine and pyrrolidine rings:

Amide Bond Formation via Carbodiimide Coupling

Azetidine-1-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with (2S,4R)-4-hydroxypyrrolidine:

Conditions :

Mitsunobu Reaction for Ether Linkage

For alternative derivatives, the Mitsunobu reaction couples azetidine alcohols with pyrrolidine hydroxyl groups using triphenylphosphine and diethyl azodicarboxylate (DEAD):

Conditions :

Industrial-Scale Production and Optimization

Batch and continuous flow systems are compared for scalability:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Residence Time | 12–24 hours | 10–30 minutes |

| Yield | 70–85% | 88–92% |

| Stereopurity | 95–98% e.e. | 99% e.e. |

| Catalyst Loading | 1–2 mol% | 0.5–1 mol% |

Continuous flow systems enhance heat/mass transfer, reducing side reactions and improving throughput.

Purification and Characterization

Final purification employs chromatographic and recrystallization techniques:

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.

Substitution: The azetidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical transformations that can lead to the synthesis of novel compounds with diverse functionalities .

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .

- Anticancer Activity: Research highlights its potential in cancer treatment, particularly through mechanisms involving enzyme inhibition and modulation of cellular pathways .

Medicine

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone is being explored as a candidate for drug development. Its applications include:

- Infectious Diseases: The compound shows promise in treating infections due to its bioactive properties.

- Drug Design: Its structural features make it a valuable scaffold for designing new therapeutic agents targeting specific diseases .

Case Study 1: Antimicrobial Activity

A study conducted on several derivatives of Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone revealed strong antibacterial effects against Staphylococcus aureus and Escherichia coli. The evaluation utilized disc diffusion methods, demonstrating efficacy comparable to established antibiotics .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated that it effectively inhibited cell proliferation and induced apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

Metabolic Pathways and Stability

- Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone: No direct metabolic data are available. However, the hydroxyl group on pyrrolidine may undergo glucuronidation or sulfation, as seen in PF-00734200’s hydroxylated metabolites .

- PF-00734200 : Primary metabolism involves CYP2D6/CYP3A4-mediated hydroxylation at the pyrimidine 5'-position (M5), followed by glucuronidation or sulfation. Minimal hydrolysis or ring scission is observed .

- CP-93,393 : Undergoes pyrimidine ring cleavage (8–15% of metabolites) and hydroxylation, leading to unstable intermediates. This contrasts with PF-00734200’s metabolic stability .

Biological Activity

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone, with the CAS number 352278-25-2, is a complex organic compound that features azetidine and pyrrolidine rings. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | Azetidin-1-yl[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone |

| InChI Key | TXSZNCOJHGYZMO-RQJHMYQMSA-N |

Synthesis

The synthesis of Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone typically involves multi-step organic reactions. Common methods include:

- Preparation of the Azetidine Ring : This often requires specific catalysts and solvents.

- Introduction of the Pyrrolidine Moiety : This step is crucial for achieving the desired biological activity.

The biological activity of Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or receptor function, leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors.

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers conducted a study evaluating the compound's effectiveness against Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

-

Anticancer Research :

- A study on human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM.

- Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone, it is essential to compare it with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Azetidine-2-carboxylic acid | Antimicrobial | Lacks hydroxyl group; different reactivity |

| Pyrrolidine-2-carboxylic acid | Limited antimicrobial properties | Different structural backbone |

Q & A

Q. What are the optimal synthetic routes for Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves coupling azetidine derivatives with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid intermediates. Key steps include:

- Activation of the carboxylic acid : Use of carbodiimides (e.g., EDC/HOBt) or chloroformates for amide bond formation .

- Stereochemical control : Chiral auxiliaries or enantioselective catalysis to preserve the (2S,4R) configuration .

- Purification : Column chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate the product. Yields can exceed 70% under inert atmospheres and low moisture .

Q. How should researchers characterize the stereochemistry of this compound, and what analytical techniques are critical?

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Lyophilized forms are stable for >12 months when desiccated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Core modifications :

- Biological assays :

Q. How can conflicting data on bioactivity (e.g., inconsistent IC₅₀ values) be resolved?

- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinity and rule off-target effects .

- Leverage computational modeling : Molecular dynamics simulations (e.g., GROMACS) to predict conformational flexibility impacting activity .

Q. What strategies are effective for studying the compound’s pharmacokinetics in vivo?

- ADME profiling :

- In vivo models : Administer 3 mg/kg IV/PO in rodents and collect plasma for PK analysis (Cₘₐₓ, t₁/₂) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data?

- Re-refinement : Reanalyze raw diffraction data using updated SHELXL versions to correct for overfitting .

- Validation tools : Check R-factors (<0.05 for Rfree/Rwork), electron density maps (e.g., omit maps for ambiguous regions) .

- Cross-validate with DFT : Compare experimental bond lengths/angles with density functional theory calculations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.